Methyl 2-methyl-3-nitrobenzoate
Overview
Description
Methyl 2-methyl-3-nitrobenzoate is used as a reagent to synthesize Lenalidomide. Lenalidomide is a compound that exhibits antimyeloma, anticancer and immunomodulatory activity and is used to treat patients with B-cell malignancies.
Scientific Research Applications
Solubility and Thermodynamic Properties : The solubility of related nitrobenzoic acids in various solvents was studied, which is crucial for understanding their behavior in different environments. These studies provide insights that are essential for the development and optimization of chemical processes involving such compounds (Hart et al., 2017); (He et al., 2018); (Wu et al., 2016).
Analytical Methods : Techniques for the quantitative determination of related nitrobenzoic acids, such as gas chromatography, have been developed. These methods are important for purity analysis and monitoring in research and production contexts (Xue & Nan, 2002).
Synthesis and Chemical Reactions : Studies have been conducted on the synthesis of various nitrobenzoic acid derivatives, which are important intermediates in chemical reactions. Understanding these synthesis processes is vital for the development of new compounds and products (Mei et al., 2018); (Yi-fen et al., 2010).
Pharmaceutical Research : Some nitrobenzoic acids have been investigated for their potential in pharmaceutical applications, such as the development of novel antimetastasis drugs. This highlights the importance of these compounds in the field of medicinal chemistry (Chen et al., 2011).
Mechanism of Action
Target of Action
Methyl 2-methyl-3-nitrobenzoate is a chemical compound used primarily in the synthesis of other compounds . Its primary targets are therefore the molecules it reacts with during these synthesis processes.
Mode of Action
The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it is used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1(2H)-one, and 5-nitroisocoumarin . The nitro group in the compound can participate in electrophilic aromatic substitution reactions . The carbonyl group is an electron withdrawing group (EWG) which deactivates the benzene ring. Protonation of the ester carbonyl group by the solvent (H2SO4) increases even further its EW effect .
Biochemical Pathways
As a synthetic reagent, this compound is involved in various chemical reactions rather than specific biochemical pathways. The exact pathways it affects would depend on the specific reactions it is used in and the compounds it is used to synthesize .
Result of Action
The primary result of this compound’s action is the synthesis of other compounds. For example, it can be used to produce methyl indole-4-carboxylate, 5-aminoisoquinolin-1(2H)-one, and 5-nitroisocoumarin . The exact molecular and cellular effects would depend on the specific compounds it is used to synthesize.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the nitration reaction it participates in is typically carried out in acidic conditions
Safety and Hazards
Properties
IUPAC Name |
methyl 2-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGFIMLHZTLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345017 | |
Record name | Methyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-59-1 | |
Record name | Methyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-nitrobenzoic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-methyl-3-nitrobenzoate in organic synthesis?
A: this compound serves as a crucial starting material for synthesizing various indole derivatives. [, ] Indoles are a significant class of heterocyclic compounds found in numerous natural products and pharmaceuticals, making the efficient synthesis of indole scaffolds highly relevant.
Q2: How is this compound utilized in the synthesis of indoles?
A: this compound can be transformed into indoles through different synthetic routes. One approach involves its conversion to substituted isocoumarin derivatives, which can be further modified to yield methyl indole-4-carboxylate. Another method involves a palladium-catalyzed reductive N-heteroannulation reaction with nitrostyrenes derived from this compound, leading to the formation of various indole compounds.
Q3: What are the advantages of using palladium catalysts in the synthesis of indoles from this compound?
A: Palladium catalysts offer several benefits in this synthetic context. They enable the efficient reductive N-heteroannulation of nitrostyrenes, providing a direct route to indoles. Additionally, palladium-catalyzed reactions often exhibit high selectivity and can be performed under relatively mild conditions, contributing to their attractiveness for indole synthesis.
Q4: What research has been done on the thermal properties of this compound?
A: Research has been conducted to measure the thermal conductivity of this compound in binary and ternary mixtures with acetonitrile and N-Bromosuccinimide. Understanding these properties is crucial for various applications, including reaction optimization, process design, and safety assessments.
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